molecular formula C15H11N3O3S B5793213 2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5793213
M. Wt: 313.3 g/mol
InChI Key: GSTDADMQZFZMJY-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using an oxidizing agent such as iodine to yield the desired oxadiazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Methylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both the benzylsulfanyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-12(7-9-13)14-16-17-15(21-14)22-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTDADMQZFZMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzylsulfanyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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